molecular formula C6H11ClN2O2 B3241453 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride CAS No. 146422-37-9

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride

Cat. No.: B3241453
CAS No.: 146422-37-9
M. Wt: 178.62
InChI Key: MHRUXOOXIYLGRE-UHFFFAOYSA-N
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Description

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10N2O2·HCl It is a derivative of tetrahydropyridine, a heterocyclic compound, and is characterized by the presence of an amino group at the 6th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydropyridine ring system.

    Amination: Introduction of the amino group at the 6th position is achieved through amination reactions, often using reagents such as ammonia or amines.

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives such as ketones or aldehydes.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride: Similar structure but with different substitution pattern.

    6-Methoxy-2,3,4,5-tetrahydropyridine: Contains a methoxy group instead of an amino group.

Uniqueness

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group in the tetrahydropyridine ring system makes it a versatile compound for various applications.

Properties

IUPAC Name

6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h4H,1-3H2,(H2,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRUXOOXIYLGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NCC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-5-methoxycarbonylpyridine (0.912 g, 6.6 mmol) was dissolved in 90% ethanol (137 ml) and conc. HCl (3.5 ml, 40 mmol) was added. The solution was hydrogenated over PtO2 (200 mg) in a Parr shaker apparatus at room temperature and 29 psig for 2 hours. Filtration and evaporation gave 1.05 g (89%) crude white crystals identified as the product by 400 MHz nmr and ir 3350, 3011, 1714 cm-1.
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
137 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride
Reactant of Route 3
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride
Reactant of Route 4
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride
Reactant of Route 5
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride
Reactant of Route 6
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride

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